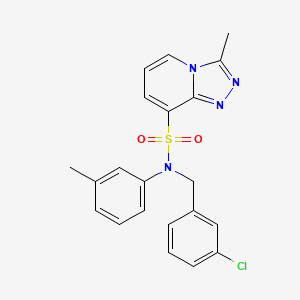
CHEMBL4539653
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- CHEMBL4539653 zeigt vielversprechende Antikrebsaktivität. Forscher haben seine Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brust-, Lungen- und Darmkrebs. Mechanistische Studien deuten darauf hin, dass es die Zellzyklusprogression beeinträchtigt, Apoptose induziert und das Tumorwachstum hemmt. Weitere Untersuchungen sind erforderlich, um seine spezifischen Ziele und potenziellen klinischen Anwendungen zu verstehen .
- Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. This compound wurde auf seine entzündungshemmenden Eigenschaften untersucht. Es moduliert wichtige Entzündungswege wie NF-κB und COX-2, die an Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung beteiligt sind. Präklinische Modelle haben vielversprechende Ergebnisse gezeigt, aber klinische Studien sind erforderlich, um seine Wirksamkeit zu validieren .
- Neuroprotektive Mittel sind unerlässlich, um neurodegenerative Erkrankungen wie Alzheimer und Parkinson zu bekämpfen. This compound hat in zellulären und tierischen Modellen neuroprotektive Wirkungen gezeigt. Es kann das neuronale Überleben verbessern, oxidativen Stress reduzieren und Neuroinflammation hemmen. Forscher untersuchen sein Potenzial als Therapeutikum für neurodegenerative Erkrankungen .
- Virale Infektionen bleiben eine globale Gesundheitsherausforderung. This compound hat antivirale Aktivität gegen bestimmte Viren gezeigt, darunter das Herpes-simplex-Virus (HSV) und das humane Immundefizienzvirus (HIV). Es stört die Virusreplikation und den Eintrittsprozess. Es sind jedoch weitere Studien erforderlich, um seine klinische Relevanz und Sicherheit zu bestimmen .
- Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Arteriosklerose sind Hauptursachen für Morbidität und Mortalität. This compound wurde auf seine vasodilatierenden Wirkungen und seine potenzielle Anwendung bei der Blutdruckkontrolle untersucht. Es interagiert mit der endothelialen Stickstoffmonoxid-Synthase (eNOS) und verbessert die endotheliale Funktion. Klinische Studien sind im Gange, um seine kardiovaskulären Vorteile zu bewerten .
- Antibiotikaresistenz ist ein drängendes Problem. This compound zeigt antibakterielle Aktivität gegen grampositive Bakterien, darunter Staphylococcus aureus. Es stört die bakteriellen Zellmembranen und hemmt das Wachstum. Forscher untersuchen seine Verwendung als Adjunkttherapie oder neuartiges Antibiotikum .
Anticancer-Eigenschaften
Anti-inflammatorisches Potenzial
Neuroprotektion und neurodegenerative Erkrankungen
Antivirale Aktivität
Kardiovaskuläre Anwendungen
Antibakterielle Eigenschaften
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-6-3-9-19(12-15)26(14-17-7-4-8-18(22)13-17)29(27,28)20-10-5-11-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHQOJQLJYWLGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)
![(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2404064.png)
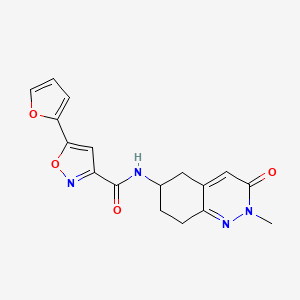

![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)
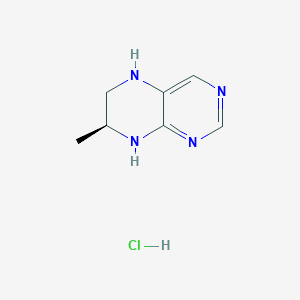
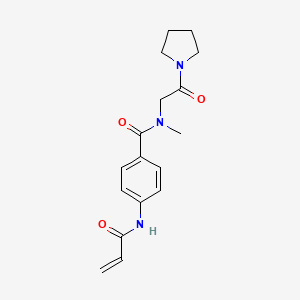
![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)

![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)
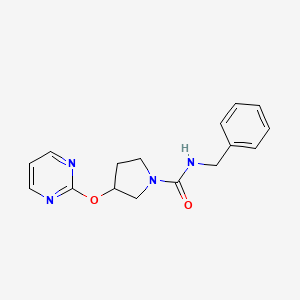
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)
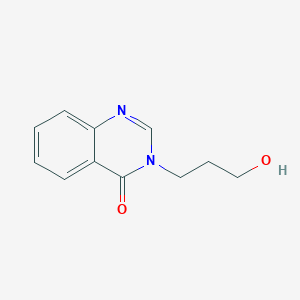
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)
